molecular formula C21H27N3O B5789681 3-(4-benzyl-1-piperazinyl)-N-(2-methylphenyl)propanamide

3-(4-benzyl-1-piperazinyl)-N-(2-methylphenyl)propanamide

Cat. No. B5789681
M. Wt: 337.5 g/mol
InChI Key: KOJXTANAHHYAPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-benzyl-1-piperazinyl)-N-(2-methylphenyl)propanamide (BPP) is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. BPP is a piperazine derivative that has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and future directions.

Mechanism of Action

The exact mechanism of action of 3-(4-benzyl-1-piperazinyl)-N-(2-methylphenyl)propanamide is not fully understood, but it is believed to act as a partial agonist at the 5-HT1A receptor and as an antagonist at the 5-HT2A receptor. This dual mechanism of action is thought to contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
3-(4-benzyl-1-piperazinyl)-N-(2-methylphenyl)propanamide has been shown to affect various biochemical and physiological processes in the body. It has been found to increase levels of serotonin and dopamine in the brain, which are neurotransmitters that play a role in mood regulation. 3-(4-benzyl-1-piperazinyl)-N-(2-methylphenyl)propanamide has also been shown to decrease levels of cortisol, a hormone that is associated with stress.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(4-benzyl-1-piperazinyl)-N-(2-methylphenyl)propanamide in lab experiments is its high potency and selectivity for the 5-HT1A receptor. This makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one limitation of using 3-(4-benzyl-1-piperazinyl)-N-(2-methylphenyl)propanamide is its relatively short half-life, which can make it difficult to maintain consistent levels in experiments over an extended period of time.

Future Directions

There are several potential future directions for research on 3-(4-benzyl-1-piperazinyl)-N-(2-methylphenyl)propanamide. One area of interest is its potential applications in the treatment of post-traumatic stress disorder (PTSD). 3-(4-benzyl-1-piperazinyl)-N-(2-methylphenyl)propanamide has been shown to reduce symptoms of PTSD in animal models, and further research is needed to determine its efficacy in humans. Another area of interest is its potential applications in the treatment of drug addiction. 3-(4-benzyl-1-piperazinyl)-N-(2-methylphenyl)propanamide has been shown to reduce drug-seeking behavior in animal models, and further research is needed to determine its potential as a treatment for addiction.
In conclusion, 3-(4-benzyl-1-piperazinyl)-N-(2-methylphenyl)propanamide is a promising compound that has shown potential in various scientific research applications. Its mechanism of action, biochemical and physiological effects, and future directions make it an interesting area of study for researchers in the field of medicine. Further research is needed to fully understand its potential applications and limitations.

Synthesis Methods

3-(4-benzyl-1-piperazinyl)-N-(2-methylphenyl)propanamide can be synthesized through a multi-step process that involves the reaction of 4-benzylpiperazine with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then subjected to a reduction reaction using sodium borohydride to yield the final product, 3-(4-benzyl-1-piperazinyl)-N-(2-methylphenyl)propanamide.

Scientific Research Applications

3-(4-benzyl-1-piperazinyl)-N-(2-methylphenyl)propanamide has been extensively studied for its potential applications in the treatment of various medical conditions such as anxiety, depression, and schizophrenia. It has been shown to exhibit anxiolytic and antidepressant effects in animal models, making it a promising candidate for the development of new drugs in these areas.

properties

IUPAC Name

3-(4-benzylpiperazin-1-yl)-N-(2-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O/c1-18-7-5-6-10-20(18)22-21(25)11-12-23-13-15-24(16-14-23)17-19-8-3-2-4-9-19/h2-10H,11-17H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOJXTANAHHYAPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CCN2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-benzylpiperazin-1-yl)-N-(2-methylphenyl)propanamide

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